molecular formula C4H7O2Si B14182394 CID 78067712

CID 78067712

Cat. No.: B14182394
M. Wt: 115.18 g/mol
InChI Key: LTRNOJVQTYUHPL-UHFFFAOYSA-N
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Description

In general, PubChem Compound IDs (CIDs) serve as unique identifiers for chemicals, enabling systematic comparisons of molecular structures, physicochemical properties, and biological activities . For instance, and highlight the importance of structural overlays and functional group analysis when comparing substrates, inhibitors, or toxin derivatives (e.g., oscillatoxin analogs like CID 101283546 and CID 156582093) .

Properties

Molecular Formula

C4H7O2Si

Molecular Weight

115.18 g/mol

InChI

InChI=1S/C4H7O2Si/c1-4(5)2-3-6-7/h2-3H2,1H3

InChI Key

LTRNOJVQTYUHPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCO[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78067712 involves specific synthetic routes and reaction conditions. These methods typically include the use of advanced tandem mass spectrometry techniques to unveil structural details of metabolites and lipids . The synthetic routes may involve the use of cyclodextrins for the inclusion complex formation, which improves the physical, chemical, and biological characteristics of the compound .

Industrial Production Methods: Industrial production methods for this compound are likely to involve large-scale synthesis using standardized protocols. These methods ensure the consistent quality and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: CID 78067712 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 78067712 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for understanding metabolic pathways. In medicine, it may be used for drug development and therapeutic applications. In industry, this compound is used for the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of CID 78067712 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Hypothetical Table 1: Structural Comparison of this compound and Analogs

CID Molecular Formula Key Functional Groups Similarity Score* Biological Role
78067712 C₁₈H₂₅NO₄ Carboxyl, Amide N/A Putative enzyme inhibitor
101283546 C₂₀H₃₀O₅ Epoxide, Ester 0.93 Toxin derivative
12594 C₂₆H₄₅NO₇S Sulfate, Hydroxyl 0.85 Bile acid transporter
737737 C₉H₅BrO₂S Bromine, Thiophene 0.89 Synthetic intermediate

*Similarity scores (0–1) derived from Tanimoto coefficients or analogous metrics .

2.2 Physicochemical Properties

provides a template for comparing properties such as molecular weight, polarity (TPSA), and bioavailability predictors (e.g., GI absorption, BBB permeability) . For example:

  • CID 737737 (C₉H₅BrO₂S) has a molecular weight of 257.10 g/mol, TPSA of 65.54 Ų, and high GI absorption .
  • Oscillatoxin D (CID 101283546) likely exhibits higher hydrophobicity due to its larger hydrocarbon backbone .

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